

# Technical Guide: Physical Properties of 4-(p-Chlorophenyl)-2-butanone

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## Compound of Interest

Compound Name: 4-(4-Chlorophenyl)butan-2-one

Cat. No.: B057468

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical properties of 4-(p-chlorophenyl)-2-butanone (CAS No: 3506-75-0).<sup>[1][2]</sup> The information is compiled from various chemical data sources to assist researchers and professionals in drug development and chemical synthesis. This document details the compound's physicochemical characteristics, outlines general experimental protocols for their determination, and provides visualizations for key procedural workflows.

## Core Physical and Chemical Properties

4-(p-Chlorophenyl)-2-butanone, also known as p-chlorobenzylacetone, is a ketone derivative with the molecular formula C<sub>10</sub>H<sub>11</sub>ClO.<sup>[1][2][3]</sup> It presents as a colorless to pale yellow oil.<sup>[1][2]</sup> The compound is utilized as a reactant in the synthesis of diarylheptanoids which act as tumor necrosis factor- $\alpha$  (TNF- $\alpha$ ) inhibitors.<sup>[1][2][4]</sup>

## Quantitative Data Summary

The physical and computed properties of 4-(p-chlorophenyl)-2-butanone are summarized in the table below for ease of reference and comparison.

Property	Value	Reference
Molecular Formula	$C_{10}H_{11}ClO$	<a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[4]</a>
Molecular Weight	182.65 g/mol	<a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a>
CAS Number	3506-75-0	<a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a> <a href="#">[5]</a>
Appearance	Oil	<a href="#">[1]</a> <a href="#">[2]</a>
Color	Colorless to Pale Yellow	<a href="#">[1]</a> <a href="#">[2]</a>
Boiling Point	110-114 °C at 3 Torr	<a href="#">[1]</a> <a href="#">[2]</a>
Density (Predicted)	$1.111 \pm 0.06 \text{ g/cm}^3$	<a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[5]</a>
Solubility	Sparingly soluble in Chloroform, slightly soluble in Ethyl Acetate and Methanol.	<a href="#">[1]</a> <a href="#">[2]</a>
XLogP3-AA	2.5	<a href="#">[3]</a> <a href="#">[4]</a>
Hydrogen Bond Donor Count	0	<a href="#">[3]</a> <a href="#">[4]</a>
Hydrogen Bond Acceptor Count	1	<a href="#">[3]</a> <a href="#">[4]</a>
Rotatable Bond Count	3	<a href="#">[3]</a> <a href="#">[4]</a>
Topological Polar Surface Area	$17.1 \text{ \AA}^2$	<a href="#">[3]</a> <a href="#">[4]</a>

## Experimental Protocols

The determination of the physical properties of a ketone such as 4-(p-chlorophenyl)-2-butanone follows standard organic chemistry laboratory procedures.

## Determination of Boiling Point

The boiling point of a liquid is determined at a specific pressure. For compounds that may decompose at atmospheric pressure, vacuum distillation is employed.

- Apparatus: A distillation apparatus including a round-bottom flask, a condenser, a receiving flask, a thermometer, and a vacuum source with a manometer.

- Procedure:
  - The liquid sample is placed in the round-bottom flask with boiling chips.
  - The apparatus is assembled and evacuated to the desired pressure (e.g., 3 Torr).[\[1\]](#)[\[2\]](#)
  - The flask is gently heated.
  - The temperature is recorded when the liquid is boiling and the vapor temperature is stable, with condensate actively forming on the thermometer bulb. This stable temperature is the boiling point at that specific pressure.

## Determination of Density

Density is typically determined using a pycnometer or a digital density meter.

- Apparatus: A pycnometer of a known volume, a balance, and a temperature-controlled water bath.
- Procedure:
  - The empty pycnometer is weighed.
  - It is then filled with the sample liquid and placed in a water bath to reach thermal equilibrium at a specific temperature.
  - The pycnometer is removed, dried, and weighed again.
  - The density is calculated by dividing the mass of the liquid by the known volume of the pycnometer.

## Determination of Solubility

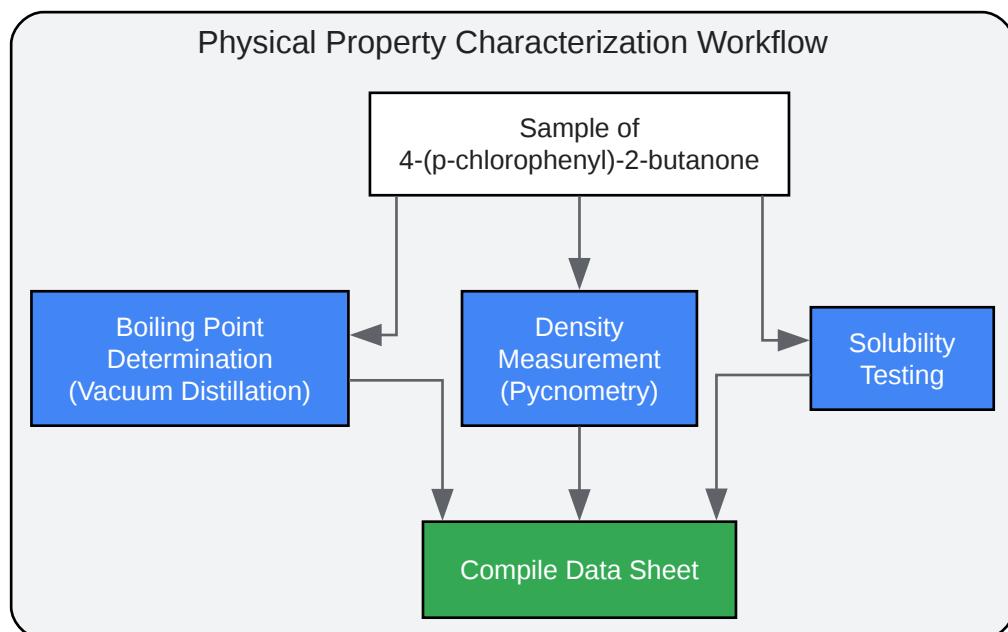
Solubility is assessed by observing the dissolution of the solute in a given solvent.

- Apparatus: Test tubes, vortex mixer, and a set of standard solvents.
- Procedure:

- A small, measured amount of 4-(p-chlorophenyl)-2-butanone is added to a test tube containing a specific volume of a solvent (e.g., chloroform, ethyl acetate, methanol).[1][2]
- The mixture is agitated vigorously using a vortex mixer.
- The solution is visually inspected for the presence of undissolved solute.
- The solubility is qualitatively described (e.g., sparingly soluble, slightly soluble) based on the amount of substance that dissolves.[1][2] For quantitative measurement, incremental amounts of the solute are added until saturation is reached.

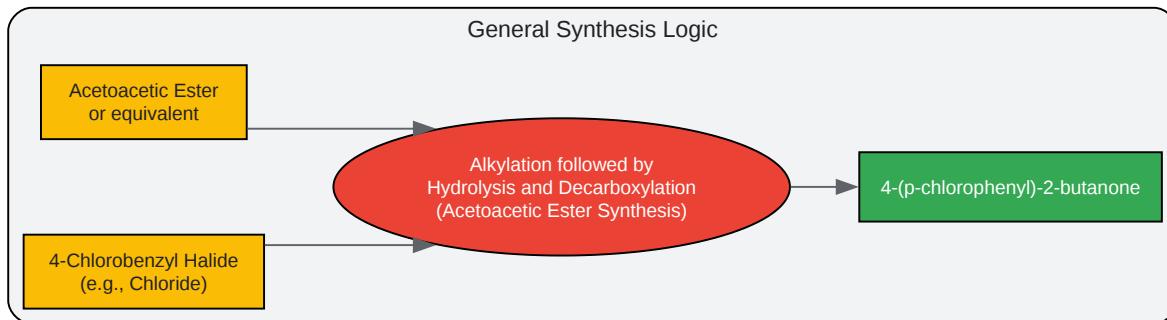
## Visualizations

The following diagrams illustrate the logical workflow for property determination and a general synthesis pathway.



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Caption: Workflow for Physical Property Determination.



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Caption: Logical Flow of a Common Synthesis Route.

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